1-Isobutyl-2-(thiophen-2-yl)piperidine
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Overview
Description
1-Isobutyl-2-(thiophen-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The thiophene ring, a five-membered sulfur-containing heterocycle, is attached to the piperidine ring, making this compound unique. This combination of structures imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-2-(thiophen-2-yl)piperidine typically involves the reaction of piperidine with thiophene derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-2-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
1-Isobutyl-2-(thiophen-2-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Isobutyl-2-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Thiophen-2-yl)piperidine: Similar structure but lacks the isobutyl group.
2-(Thiophen-2-yl)pyridine: Contains a pyridine ring instead of piperidine.
Thiophene derivatives: Various compounds containing the thiophene ring with different substituents
Uniqueness: 1-Isobutyl-2-(thiophen-2-yl)piperidine is unique due to the presence of both the isobutyl group and the thiophene ring attached to the piperidine structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1355200-81-5 |
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Molecular Formula |
C13H21NS |
Molecular Weight |
223.38 g/mol |
IUPAC Name |
1-(2-methylpropyl)-2-thiophen-2-ylpiperidine |
InChI |
InChI=1S/C13H21NS/c1-11(2)10-14-8-4-3-6-12(14)13-7-5-9-15-13/h5,7,9,11-12H,3-4,6,8,10H2,1-2H3 |
InChI Key |
VDQZQDWAUZJRJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C2=CC=CS2 |
Origin of Product |
United States |
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